10-Hydroxy-6H,7H-[1]benzopyrano[4,3-b][1]benzopyran-6,7-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Hydroxy-6H,7H-1benzopyrano4,3-bbenzopyran-6,7-dione typically involves the condensation of coumarin-3-carboxylic acid with m-diethylaminophenol . This reaction is carried out under specific conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions: 10-Hydroxy-6H,7H-1benzopyrano4,3-bbenzopyran-6,7-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are influenced by the presence of functional groups within the compound.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce hydroquinone derivatives .
Scientific Research Applications
10-Hydroxy-6H,7H-1benzopyrano4,3-bbenzopyran-6,7-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . Additionally, this compound is used in the development of fluorescent probes and sensors .
Mechanism of Action
The mechanism of action of 10-Hydroxy-6H,7H-1benzopyrano4,3-bbenzopyran-6,7-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 10-Hydroxy-6H,7H-1benzopyrano4,3-bbenzopyran-6,7-dione include other benzopyran derivatives such as 6H,7H-1benzopyrano3,4-cbenzopyran-6,7-dione and 6H-1benzopyrano[4,3-b]quinoline .
Uniqueness: What sets 10-Hydroxy-6H,7H-1benzopyrano4,3-bbenzopyran-6,7-dione apart is its specific structural configuration and the presence of the hydroxy group at the 10th position. This unique structure imparts distinct chemical and biological properties to the compound, making it valuable for various applications .
Properties
CAS No. |
65169-17-7 |
---|---|
Molecular Formula |
C16H8O5 |
Molecular Weight |
280.23 g/mol |
IUPAC Name |
10-hydroxychromeno[4,3-b]chromene-6,7-dione |
InChI |
InChI=1S/C16H8O5/c17-8-5-6-9-12(7-8)20-15-10-3-1-2-4-11(10)21-16(19)13(15)14(9)18/h1-7,17H |
InChI Key |
FWNBLIKUTSIRFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=O)C4=C(O3)C=C(C=C4)O)C(=O)O2 |
Origin of Product |
United States |
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